molecular formula C19H14N2O2 B8361911 5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde

5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde

Cat. No.: B8361911
M. Wt: 302.3 g/mol
InChI Key: GGTLRAQCZKLGIQ-UHFFFAOYSA-N
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Description

5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde is an indazole derivative characterized by the presence of benzyl and furyl substituents at positions 1 and 3, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 1-benzylindazole with 5-formyl-2-furyl derivatives in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific formyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, distinguishing it from its analogs .

Properties

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

5-(1-benzylindazol-3-yl)furan-2-carbaldehyde

InChI

InChI=1S/C19H14N2O2/c22-13-15-10-11-18(23-15)19-16-8-4-5-9-17(16)21(20-19)12-14-6-2-1-3-7-14/h1-11,13H,12H2

InChI Key

GGTLRAQCZKLGIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=CC=C(O4)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
c1ccc(Cn2nc(-c3ccc(C4OCCO4)o3)c3ccccc32)cc1
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Synthesis routes and methods II

Procedure details

7.7 g (25.3 mmol) of 1-benzyl-3-(5-hydroxymethyl-2-furyl)indazole and 11 g (126.5 mmol) of activated manganese(IV) oxide in 200 ml of dry carbon tetrachloride were stirred under reflux for 4.5 h. For work-up, the mixture was filtered off with suction and the filtrate was washed with water, dried and concentrated using a rotary evaporator. The crude product was recrystallized from isopropanol. This gave 4.8 g (63%) of the title compound. m.p.: 108° C.
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7.7 g
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200 mL
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11 g
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